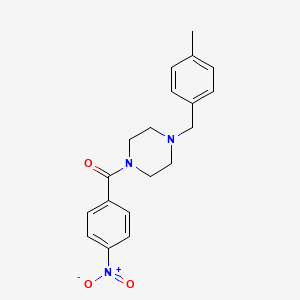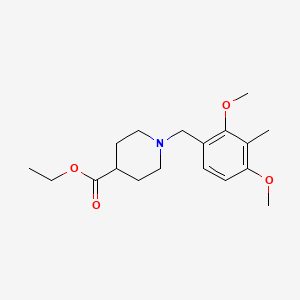
5,5'-diphenyl-2,2'-bi-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5'-diphenyl-2,2'-bi-1,3,4-oxadiazole (DPBO) is a heterocyclic compound that has gained significant attention in the field of chemistry due to its unique properties. DPBO is a symmetrical molecule with a central oxadiazole ring that is flanked by two phenyl rings on either side. It has been found to exhibit a range of interesting biological and chemical properties, making it a promising candidate for various scientific applications.
Future Directions
The future directions in the research of 5,5’-diphenyl-2,2’-bi-1,3,4-oxadiazole and other 1,3,4-oxadiazoles involve further exploration of their synthesis, properties, and potential applications . There is a need for new chemical entities to act against various diseases, and 1,3,4-oxadiazoles, being versatile in the arsenal of drug discovery, hold promise in this regard .
Mechanism of Action
Target of Action
5,5’-Diphenyl-2,2’-bi-1,3,4-oxadiazole is a versatile molecule with a wide range of applications. It has been found to exhibit unique properties in the field of liquid crystal technology . The primary targets of this compound are the liquid crystalline (LC) phases, where it influences the self-assembly of bent-core molecules .
Mode of Action
The compound interacts with its targets by influencing the self-assembly in liquid crystalline phases . It exhibits unique properties like spontaneous breaking of the mirror symmetry and polar switching by electric fields . The compound’s interaction with its targets leads to a transition from non-modulated via modulated synclinic SmC phases to optically almost isotropic sponge phases .
Biochemical Pathways
The compound’s action affects the formation of polarization modulated smectic phases with oblique lattice, followed by optically isotropic LC phases with grainy and sponge-like 3D modulated layers, and finally isotropic crystalline phases . The silylated and non-silylated 1,3,4-oxadiazole based BCLCs have almost identical phase sequences .
Result of Action
The result of the compound’s action is the formation of distinct types of achiral and mirror-symmetry broken chiral (dark conglomerate type) isotropic LC phases . Elongation of the bent core unit of the silylated oxadiazoles favours synpolar order, leading to a ferroelectric LC phase, while 3D layer distortion is suppressed .
Action Environment
The action of 5,5’-diphenyl-2,2’-bi-1,3,4-oxadiazole is influenced by environmental factors such as temperature . Lowering the temperature leads to growing packing density, which influences the compound’s action and efficacy
Biochemical Analysis
Biochemical Properties
5,5’-Diphenyl-2,2’-bi-1,3,4-oxadiazole is associated with diverse biological activities. It interacts with various enzymes, proteins, and other biomolecules, and these interactions are characterized by the presence of the -N = C-O- grouping
Dosage Effects in Animal Models
The effects of 5,5’-Diphenyl-2,2’-bi-1,3,4-oxadiazole vary with different dosages in animal models
properties
IUPAC Name |
2-phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c1-3-7-11(8-4-1)13-17-19-15(21-13)16-20-18-14(22-16)12-9-5-2-6-10-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOOTRTXMHTXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284915 |
Source


|
| Record name | 5,5′-Diphenyl-2,2′-bi-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7688-27-9 |
Source


|
| Record name | 5,5′-Diphenyl-2,2′-bi-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7688-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5′-Diphenyl-2,2′-bi-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5852975.png)

![3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5852993.png)


![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5853008.png)

![2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5853040.png)



![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)